Butanamide, N-[(dimethylamino)carbonyl]-3-oxo-
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Overview
Description
Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom. This compound is a derivative of butanamide, where the nitrogen atom is further substituted with a dimethylamino carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- typically involves the reaction of butanamide with dimethylcarbamoyl chloride under basic conditions. The reaction proceeds as follows:
Reactants: Butanamide and dimethylcarbamoyl chloride.
Catalyst: A base such as triethylamine.
Solvent: An organic solvent like dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Bulk Reactants: Large quantities of butanamide and dimethylcarbamoyl chloride.
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient production.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Butanoic acid and dimethylamine.
Reduction: Butanamide and dimethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact molecular pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure but with a shorter carbon chain.
Propionamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure with a three-carbon chain.
Benzamide, N-[(dimethylamino)carbonyl]-3-oxo-: Similar structure with a benzene ring.
Uniqueness
Butanamide, N-[(dimethylamino)carbonyl]-3-oxo- is unique due to its specific carbon chain length and the presence of the dimethylamino carbonyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Properties
CAS No. |
61736-32-1 |
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Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-(dimethylcarbamoyl)-3-oxobutanamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)4-6(11)8-7(12)9(2)3/h4H2,1-3H3,(H,8,11,12) |
InChI Key |
AKHUZQAYGNDGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC(=O)N(C)C |
Origin of Product |
United States |
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